(5Z)-5-(phenylhydrazinylidene)furan-2-one

Description

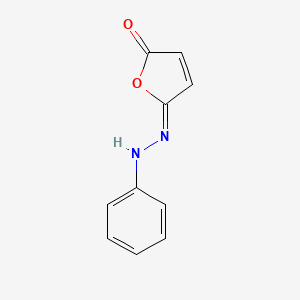

The compound with the PubChem (5Z)-5-(phenylhydrazinylidene)furan-2-one is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and industrial applications.

Properties

IUPAC Name |

(5Z)-5-(phenylhydrazinylidene)furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10-7-6-9(14-10)12-11-8-4-2-1-3-5-8/h1-7,11H/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDANRANEIDHTJ-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C\2/C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of (5Z)-5-(phenylhydrazinylidene)furan-2-one involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

(5Z)-5-(phenylhydrazinylidene)furan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonia, urea-based solutions, and catalysts. For instance, in a decomposition reactor, ammonia is injected into the exhaust stream, leading to the breakdown of urea into ammonia and carbon dioxide. This reaction further converts nitrogen oxides into harmless nitrogen and water .

Scientific Research Applications

(5Z)-5-(phenylhydrazinylidene)furan-2-one has a wide range of scientific research applications. It is used in the development of mass spectrometers, which are essential tools in analytical chemistry for identifying and quantifying compounds . Additionally, it has applications in the medical field, particularly in the study of antifibrinolytic agents like tranexamic acid . The compound’s unique properties make it valuable in various industrial processes, including the production of decomposition reactors for diesel engines .

Mechanism of Action

The mechanism of action of (5Z)-5-(phenylhydrazinylidene)furan-2-one involves its interaction with specific molecular targets and pathways. For example, in the context of antifibrinolytic activity, the compound competitively inhibits the activation of plasminogen to plasmin, thereby preventing excessive bleeding . This mechanism is similar to that of other antifibrinolytic agents but with distinct differences in potency and binding affinity.

Comparison with Similar Compounds

(5Z)-5-(phenylhydrazinylidene)furan-2-one can be compared with other similar compounds, such as tranexamic acid and daptomycin. Tranexamic acid is another antifibrinolytic agent that inhibits plasminogen activation . Daptomycin, on the other hand, is a lipopeptide antibiotic used to treat infections caused by Gram-positive organisms . While these compounds share some similarities in their mechanisms of action, this compound stands out due to its unique chemical structure and specific applications in industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.